

Proscaline: A Technical Guide to its Physicochemical Properties and Receptor Interactions

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Compound of Interest

Compound Name: *Proscaline*

Cat. No.: *B1283602*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and acid-base dissociation constant (pKa) of **proscaline** (4-propoxy-3,5-dimethoxyphenethylamine), a psychedelic phenethylamine. It includes experimental protocols for determining these key physicochemical parameters and illustrates associated workflows and biological pathways.

Solubility of Proscaline

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. **Proscaline's** solubility has been characterized in several common laboratory solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of **proscaline** hydrochloride, the common salt form of the compound.

Solvent	Solubility (mg/mL)
DMF	0.5 ^[1]
DMSO	3 ^[1]
Ethanol	10 ^[1]
Methanol	1 ^[1]
PBS (pH 7.2)	3 ^[1]

Note: Data is for **proscaline** hydrochloride. The fumarate salt form is also noted to have improved stability and solubility.^[2]

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of **proscaline** can be determined using the shake-flask method, which is considered a reliable technique for measuring thermodynamic solubility.^[3]

Objective: To determine the concentration of **proscaline** in a saturated solution of a specific solvent at a constant temperature.

Materials:

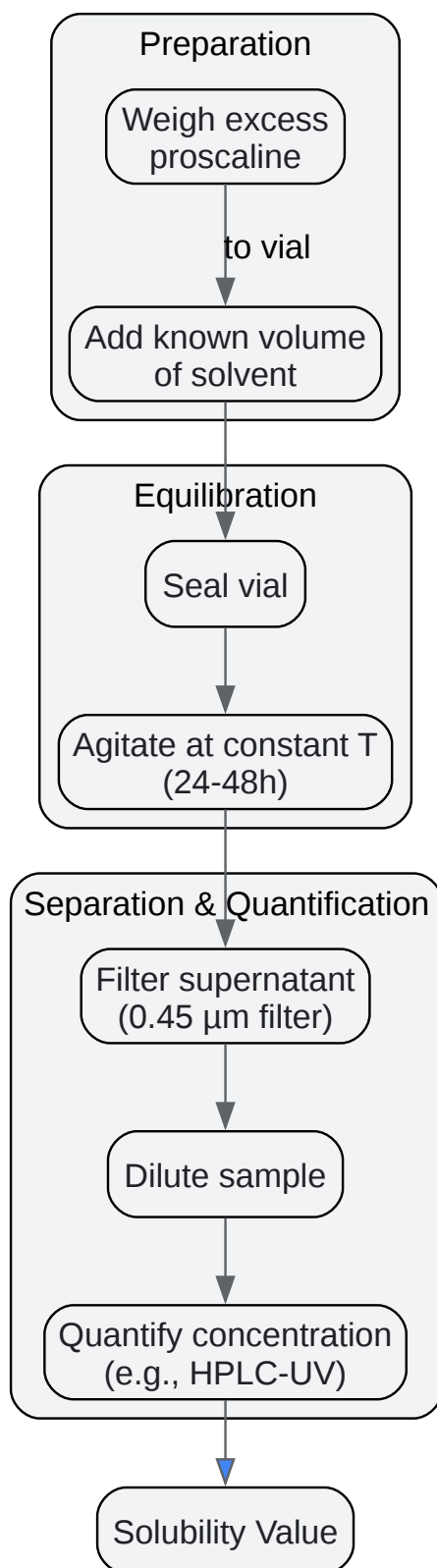
- **Proscaline** hydrochloride
- Selected solvent(s) (e.g., water, ethanol, PBS)
- Vials with screw caps
- Shaking incubator or orbital shaker
- 0.45 µm syringe filters
- High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation: Add an excess amount of **proscaline** hydrochloride (e.g., 10-20 mg) to a vial containing a known volume (e.g., 2 mL) of the desired solvent. An excess of solid material should be visibly present to ensure a saturated solution.[\[4\]](#)
- Equilibration: Seal the vials to prevent solvent evaporation and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[\[4\]](#)
- Phase Separation: After the equilibration period, allow the vials to stand to let the undissolved solid settle. Centrifugation can also be used to facilitate the separation of solid and liquid phases.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant (the clear liquid part of the solution) and immediately filter it through a 0.45 µm syringe filter to remove any undissolved microparticles.[\[4\]](#)
- Quantification:
 - Accurately dilute the filtered solution with a suitable mobile phase to a concentration that falls within the calibrated range of the analytical method.[\[4\]](#)
 - Quantify the concentration of the dissolved **proscaline** using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[\[3\]](#)[\[4\]](#)
 - The measured concentration represents the equilibrium solubility of **proscaline** in that solvent at the specified temperature.

Workflow for Solubility Determination



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Caption: Workflow for equilibrium solubility determination.

pKa of Proscaline

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine like **proscaline**, the pKa refers to the acidity of its conjugate acid (the protonated amine). This value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.

While a specific, experimentally determined pKa value for **proscaline** was not found in the surveyed literature, the pKa of primary amines in similar chemical environments typically falls within the range of 9 to 11.^[5] Computational methods can be used to estimate pKa values, but experimental determination is necessary for confirmation.^[6]^[7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.^[5]^[8]

Objective: To determine the pKa of **proscaline** by monitoring the pH of a solution as a titrant is added.

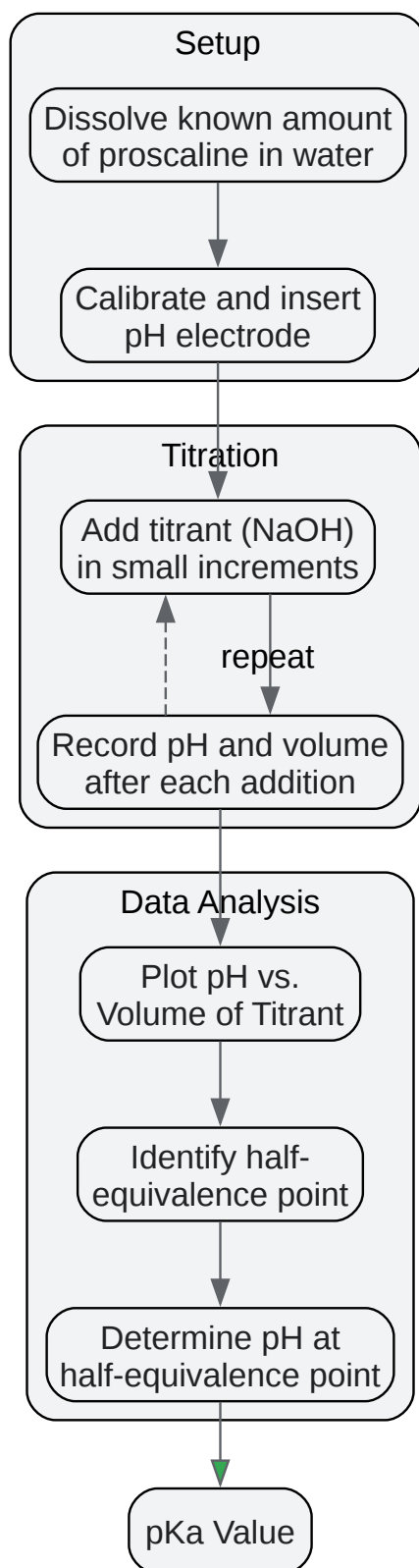
Materials:

- **Proscaline** hydrochloride
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water or a buffer solution of known ionic strength
- Calibrated pH meter with a combination pH electrode
- Burette
- Stir plate and stir bar

Procedure:

- Sample Preparation: Dissolve a precisely known amount of **proscaline** hydrochloride in a known volume of deionized water.^[5]
- Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode. Begin stirring at a constant, moderate speed.
- Titration:
 - If starting with the hydrochloride salt, titrate the solution with a standardized NaOH solution.
 - Add the titrant in small, precise increments using a burette.^[5]
 - After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.^[5]
- Data Analysis:
 - Plot the recorded pH values against the volume of titrant added to generate a titration curve.
 - The pKa is the pH at the half-equivalence point, where half of the **proscaline** has been neutralized.^[5] This point corresponds to the flattest region of the buffer zone in the titration curve.
 - Alternatively, the equivalence point can be identified from the steepest point of the curve (the inflection point), often determined by taking the first derivative of the titration curve. The volume at the half-equivalence point is then used to find the corresponding pH (the pKa).

Workflow for Potentiometric pKa Determination



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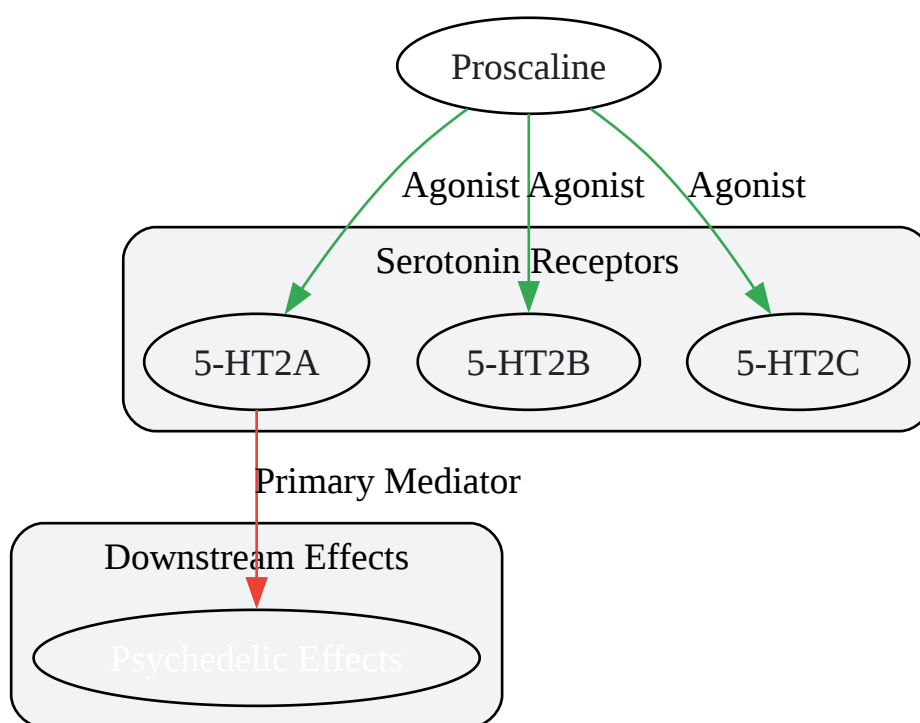
Caption: Workflow for potentiometric pKa determination.

Pharmacological Profile: Signaling Pathway

Proscaline's psychedelic effects are primarily attributed to its interaction with serotonin receptors in the central nervous system.

Mechanism of Action: **Proscaline** acts as an agonist at serotonin 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C} receptors.[9] The activation of the 5-HT_{2A} receptor subtype is believed to be the key mechanism responsible for its hallucinogenic effects.[9] The molecule's structure, particularly the 4-propoxy substitution, influences its potency and interaction with these receptors.

Proscaline Receptor Binding



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